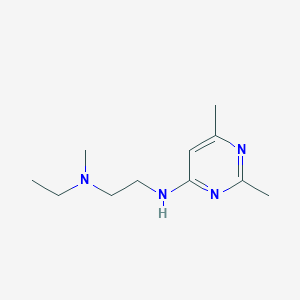
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoids, which are known to have effects on the endocannabinoid system in the body.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models, and has been suggested as a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in cell culture and animal models.
Wirkmechanismus
The mechanism of action of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with the endocannabinoid system in the body. Specifically, N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in regulating inflammation and immune responses. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have effects on other receptors, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, and to have anti-tumor effects in some types of cancer. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide for lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties and purity. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have relatively low toxicity in animal models, which makes it a safer alternative to some other compounds that have been studied for similar applications. One limitation of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanobutan-2-yl)thiophene-3-carboxamide. One area of interest is in the development of new analogs or derivatives of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide that may have improved therapeutic properties. Another area of interest is in further elucidating the mechanism of action of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide, which could lead to a better understanding of its potential therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide in humans, which could pave the way for its eventual use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide involves several steps, including the reaction of 2-bromothiophene with n-butyllithium, followed by the reaction of the resulting intermediate with ethyl chloroformate to form the corresponding ester. The ester is then reacted with ammonia to form the amide product, N-(1-cyanobutan-2-yl)thiophene-3-carboxamide. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide.
Eigenschaften
IUPAC Name |
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-9(3-5-11)12-10(13)8-4-6-14-7-8/h4,6-7,9H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMPLZRCWUCWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)
![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)
![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)